molecular formula C13H17ClN2O B7864643 (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide

Cat. No.: B7864643
M. Wt: 252.74 g/mol
InChI Key: WDLITPPPLCJLSX-VIFPVBQESA-N
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Description

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropyl group, a 4-chloro-benzyl group, and an amino group attached to a propionamide backbone, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the 4-Chloro-benzyl Group: This step involves the alkylation of an appropriate amine with 4-chlorobenzyl chloride under basic conditions.

    Formation of the Propionamide Backbone: The final step involves the coupling of the cyclopropyl amine with a propionyl chloride derivative to form the desired propionamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the propionamide can be reduced to form corresponding amines.

    Substitution: The 4-chloro-benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. The cyclopropyl group provides rigidity, while the 4-chloro-benzyl group offers hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide: The enantiomer of the compound, with different stereochemistry.

    2-Amino-N-benzyl-N-cyclopropyl-propionamide: Lacks the 4-chloro substituent.

    2-Amino-N-(4-methyl-benzyl)-N-cyclopropyl-propionamide: Contains a methyl group instead of a chloro group.

Uniqueness

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. The presence of the 4-chloro-benzyl group enhances its potential interactions with hydrophobic pockets in biological targets, while the cyclopropyl group provides structural rigidity.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-9(15)13(17)16(12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,9,12H,6-8,15H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLITPPPLCJLSX-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)Cl)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=C(C=C1)Cl)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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